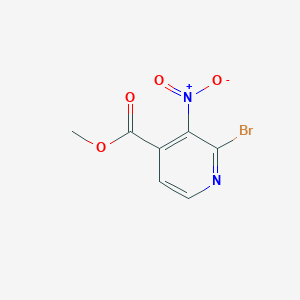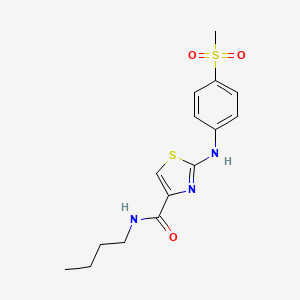
Methyl 2-bromo-3-nitropyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-bromo-3-nitropyridine-4-carboxylate” is a chemical compound with the CAS Number: 1379365-85-1 . It has a molecular weight of 261.03 and its IUPAC name is methyl 2-bromo-3-nitroisonicotinate .
Molecular Structure Analysis
The Inchi Code for “Methyl 2-bromo-3-nitropyridine-4-carboxylate” is 1S/C7H5BrN2O4/c1-14-7(11)4-2-3-9-6(8)5(4)10(12)13/h2-3H,1H3 .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Storage
“Methyl 2-bromo-3-nitropyridine-4-carboxylate” is a compound with the CAS Number: 1379365-85-1 . It has a molecular weight of 261.03 . This compound is typically stored at a temperature of 4°C . It comes in a physical form of powder .
Use in Nucleophilic Aromatic Substitution
This compound has been used in the synthesis of “Methyl 3-Fluoropyridine-4-carboxylate” via a process known as nucleophilic aromatic substitution . The nitro group of “methyl 3-nitropyridine-4-carboxylate” has been successfully replaced by fluoride anion to give the 3-fluoro-pyridine-4-carboxylate . This process is accelerated by the presence of electron-withdrawing groups o- or p- to the leaving group .
3. Role in the Synthesis of Pharmaceuticals and Agrochemicals Fluorinated organic compounds, which can be synthesized using this compound, play an important role in the synthesis of pharmaceuticals and agrochemicals . The introduction of a fluorine atom in a molecule does not result in a considerable change in the size or the shape of the compound . This makes the fluorinated molecule generally fit in the active site of the receptor, making the fluorine atom a suitable isosteric substitution of hydrogen .
Impact on Solubility and Lipophilicity
The incorporation of fluorine into organic molecules may change the solubility properties and enhance the lipophilicity . This can increase the rate of cell penetration and transport of a drug to an active site .
Resistance to Metabolic Degradation
The C-F bond, which can be formed using this compound, is stronger than the original C-H bond . This makes fluorinated compounds more resistant to metabolic degradation .
6. Role in the Development of New Fluoroorganic Compounds The development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years . This compound can play a significant role in such developments .
Safety and Hazards
Wirkmechanismus
Mode of Action
The mode of action of Methyl 2-bromo-3-nitropyridine-4-carboxylate is primarily through its reactivity as a synthetic intermediate. The bromine atom on the pyridine ring makes it a good leaving group, facilitating nucleophilic substitution reactions . The nitro group can also be reduced to an amine, providing another point of functionalization .
Biochemical Pathways
The molecules it helps synthesize can have various effects on biochemical pathways depending on their structure and function .
Result of Action
The result of the action of Methyl 2-bromo-3-nitropyridine-4-carboxylate is the formation of new compounds through various organic reactions. These new compounds can have a wide range of biological activities depending on their structure .
Action Environment
The action of Methyl 2-bromo-3-nitropyridine-4-carboxylate is influenced by the conditions of the reaction it is involved in. Factors such as temperature, solvent, and the presence of other reagents can all affect the outcome of the reaction . Its stability and efficacy as a reagent can also be influenced by these factors.
Eigenschaften
IUPAC Name |
methyl 2-bromo-3-nitropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c1-14-7(11)4-2-3-9-6(8)5(4)10(12)13/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJJWDZQRDIOSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1379365-85-1 |
Source


|
| Record name | methyl 2-bromo-3-nitropyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane](/img/structure/B2509592.png)

![2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2509595.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2509597.png)



![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2509602.png)
![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide](/img/structure/B2509608.png)

